4-[4-(diphenylmethyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
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Description
The compound “4-[4-(diphenylmethyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and an imidazole ring . Piperazine rings are often found in pharmaceuticals and are known for their biological activity . Pyrimidine is a basic structure in DNA and RNA, and imidazole rings are found in many biologically active molecules, such as histidine and the neurotransmitter histamine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring can exist in a chair conformation, and the presence of the diphenylmethyl group could introduce steric hindrance . The imidazole and pyrimidine rings are aromatic and planar .Chemical Reactions Analysis
This compound, due to its functional groups, could participate in a variety of chemical reactions. The piperazine ring is known to undergo reactions with acids and bases, and the imidazole ring can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, and due to the presence of nitrogen, it would likely be soluble in polar solvents .Mechanism of Action
Target of Action
Compounds containing imidazole and piperazine moieties have been known to exhibit a broad range of biological activities . They are often involved in interactions with various enzymes and receptors, contributing to their diverse pharmacological profiles .
Mode of Action
It can be inferred from the structure that the imidazole and piperazine rings could potentially interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its absorption and distribution .
Result of Action
Compounds containing imidazole and piperazine moieties have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-6-(2-methylimidazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6/c1-20-26-12-13-31(20)24-18-23(27-19-28-24)29-14-16-30(17-15-29)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18-19,25H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYWGUPPOJSQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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